![molecular formula C19H25N5O2 B2808827 2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034585-03-8](/img/structure/B2808827.png)
2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its primary target and mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with its target. Without specific information about this compound, it’s difficult to provide a detailed discussion on this topic .
Biologische Aktivität
The compound 2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 2034585-03-8) is a synthetic derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H25N5O2
- Molecular Weight : 355.4 g/mol
Property | Value |
---|---|
CAS Number | 2034585-03-8 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The benzo[d]imidazole core is known to exhibit kinase inhibitory properties, which are crucial in cancer treatment.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, compounds derived from the benzo[d]imidazole scaffold have shown promising results against CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Research indicates that related benzo[d]imidazole derivatives can induce apoptosis through the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that benzo[d]imidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 21.48 µM, indicating potent activity comparable to established chemotherapeutics .
-
Selectivity and Potency :
- The selectivity of this compound for specific kinases was assessed through in vitro assays. Compounds with similar structures showed selective inhibition of key kinases involved in oncogenic signaling pathways, suggesting that this compound could be developed as a targeted therapy for specific cancer types .
Case Study 1: Inhibition of CDK4/6
A recent study focused on the synthesis and evaluation of novel benzo[d]imidazole derivatives as inhibitors of CDK4/6. The lead compound demonstrated an IC50 value significantly lower than that of standard treatments, showcasing its potential as a more effective therapeutic agent against breast cancer .
Case Study 2: Apoptosis in HepG2 Cells
Another investigation revealed that a structurally related compound induced apoptosis in HepG2 cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing the apoptotic efficacy of benzo[d]imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
The compound 2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure
The compound features a benzoimidazole core, which is known for its biological activity. The presence of a morpholinopyridine moiety may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific proteins that are overexpressed in cancer cells.
Case Study: KIF18A Inhibition
Research has shown that KIF18A (Kinesin Family Member 18A) is a viable target for cancer treatment due to its role in mitotic spindle dynamics. Compounds that inhibit KIF18A can induce cell cycle arrest and apoptosis in cancer cell lines. The benzoimidazole derivatives have been identified as promising KIF18A inhibitors, suggesting that the compound could be developed for therapeutic use against various cancers .
Neuroprotective Effects
The morpholine and pyridine components of the compound suggest potential neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect neurons from oxidative stress.
Data Table: Neuroprotective Compounds
Compound Name | Mechanism of Action | Target Diseases |
---|---|---|
Compound A | NMDA receptor antagonist | Alzheimer's Disease |
Compound B | Antioxidant activity | Parkinson's Disease |
This compound | Potential modulation of neurotransmitters | Neurodegenerative disorders |
Antimicrobial Properties
There is emerging evidence that benzoimidazole derivatives possess antimicrobial activity against various pathogens. The unique structure of this compound may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study: Antimicrobial Testing
In vitro studies have shown that similar compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Future research could focus on the specific antimicrobial efficacy of this compound.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-3-2-15(11-17(16)23-13)19(25)21-12-14-4-5-20-18(10-14)24-6-8-26-9-7-24/h4-5,10,15H,2-3,6-9,11-12H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMLRMDUPSIBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.